molecular formula C12H9BrFNO2 B14897975 N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B14897975
M. Wt: 298.11 g/mol
InChI Key: QNRITUUPVKBHSJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination and fluorination of a phenyl ring, followed by the introduction of a carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the halogenated phenyl structure but lacks the furan ring and carboxamide group.

    N-(4-fluorophenyl)-2-bromo-benzamide: Similar halogenation pattern but different functional groups.

Uniqueness

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is unique due to its combination of a furan ring, carboxamide group, and halogenated phenyl groups

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16)

InChI Key

QNRITUUPVKBHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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